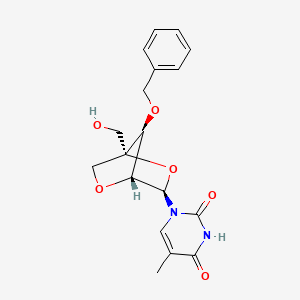

3'-o-Benzyl-2'-o,4'-c-methylene-5-methyluridine

Description

3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine is a synthetic nucleoside analog. Nucleosides are fundamental components of nucleic acids, which are essential for storing and transmitting genetic information in living organisms. This compound is a modified version of uridine, a naturally occurring nucleoside, and features unique structural modifications that enhance its properties for various scientific applications.

Properties

IUPAC Name |

1-[(1S,3R,4R,7S)-1-(hydroxymethyl)-7-phenylmethoxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-11-7-20(17(23)19-15(11)22)16-13-14(18(9-21,26-16)10-25-13)24-8-12-5-3-2-4-6-12/h2-7,13-14,16,21H,8-10H2,1H3,(H,19,22,23)/t13-,14+,16-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUHCZCTBOPIRO-KKBFJZEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the ribose moiety are protected using benzyl groups to prevent unwanted reactions.

Formation of the Methylenecyclopropane Ring: A key step involves the formation of the methylenecyclopropane ring at the 2’ and 4’ positions of the ribose. This is achieved through a ring-closing metathesis reaction.

Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the uridine base using methylation reagents.

Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as N-hydroxyimide organocatalysts.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: N-hydroxyimide organocatalysts in the presence of iron salts.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as ketones or aldehydes.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with various functional groups replacing the benzyl groups.

Scientific Research Applications

3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.

Biology: Employed in studies of nucleic acid structure and function, as well as in the development of antisense oligonucleotides.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the production of diagnostic reagents and molecular probes.

Mechanism of Action

The mechanism of action of 3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The compound targets specific enzymes involved in nucleic acid synthesis and metabolism, leading to the inhibition of viral replication or cancer cell proliferation. The methylenecyclopropane ring and methyl group modifications enhance its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

2’-o-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.

4’-c-Ethylene-bridged Nucleic Acid (ENA): Features a covalent tether between the 2’ and 4’ positions of the ribose.

Locked Nucleic Acid (LNA): Contains a methylene bridge between the 2’ oxygen and the 4’ carbon of the ribose.

Uniqueness

3’-o-Benzyl-2’-o,4’-c-methylene-5-methyluridine is unique due to its specific structural modifications, including the benzyl group at the 3’ position and the methylenecyclopropane ring at the 2’ and 4’ positions. These modifications confer enhanced stability, binding affinity, and specificity compared to other similar compounds, making it a valuable tool in various scientific and medical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.